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Tenalisib and the PI3K Signaling Pathway in
Lymphoma
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Compound Focus: Tenalisib

CAS No.: 1639417-53-0

Cat. No.: S549008

Tenalisib (RP6530) is a novel, orally available, highly selective dual inhibitor of the PI3K ¢ and y isoforms.
These isoforms are predominantly expressed in cells of hematopoietic origin and play a critical role in the

growth, survival, and proliferation of malignant T-cells [1] [2].

The diagram below illustrates the core mechanism of Tenalisib within the PI3K/AKT signaling pathway.
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Diagram 1: Tenalisib inhibits the PI3K &/y isoforms, preventing the downstream activation of AKT and

mTORC1, which are critical for T-cell lymphoma survival and proliferation [1] [3].

Preclinical data indicates that Tenalisib induces apoptosis and has anti-proliferative effects in patient-derived
primary T-cell lymphoma lines. It also downregulates lactic acid metabolism, potentially shifting
macrophage polarization from a pro-tumor M2-like state to an inflammatory M1-like phenotype, thereby

altering the tumor microenvironment [2].

Clinical Efficacy of Tenalisib in Relapsed/Refractory T-
Cell Lymphoma

The clinical efficacy of Tenalisib, both as a monotherapy and in combination, has been evaluated in phase

I/Ib and phase I/II studies. The tables below summarize the key efficacy endpoints.

Table 1: Tenalisib Monotherapy Clinical Trial Data (Phase I/Ib Study) This data is from a study of

Tenalisib in patients with relapsed/refractory peripheral and cutaneous T-Cell Lymphoma [1].

Parameter Result

Study Identifier NCT02567656

Patient Population Relapsed/Refractory TCL (PTCL & CTCL)
Recommended Phase Il Dose 800 mg, twice daily (fasting)

Overall Response Rate (ORR) 45.7% (16/35 evaluable patients)
Complete Response (CR) 8.6% (3 patients)

Partial Response (PR) 37.1% (13 patients)

Median Duration of Response (DOR) 4.9 months

Table 2: Tenalisib in Combination with Romidepsin (Phase I/II Study) This study investigated the
synergistic potential of Tenalisib with the histone deacetylase (HDAC) inhibitor romidepsin [4] [5].
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Parameter

Result

Study Identifier

Patient Population

Recommended Doses

Overall Response Rate (ORR)

ORR - PTCL Subgroup

ORR - CTCL Subgroup

Complete Response (CR)

Partial Response (PR)

Median Duration of Response
(DOR)

NCT03770000
Relapsed/Refractory TCL (PTCL & CTCL)

Tenalisib: 800 mg BID (oral); Romidepsin: 14 mg/m?2 (IV, Days 1,
8, 15)

63.0% (17/27 evaluable patients)

75.0%

53.3%

25.9% (7 patients)

37.0% (10 patients)

5.03 months

The workflow of this combination study, from hypothesis to conclusion, is outlined below.
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Key Results:
No DLTs at highest dose.
ORR: 63.0% (n=27)
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Diagram 2: Workflow of the phase I/II clinical trial investigating the combination of Tenalisib and

Romidepsin, demonstrating a structured approach from hypothesis to a positive conclusion [4] [5].

Experimental Protocols and Methodologies

For researchers aiming to validate or build upon these findings, here is a summary of the key methodologies

from the cited studies.

1. Clinical Trial Design (Phase 1/Ib)
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¢ Objective: Primary endpoints were to determine the Maximum Tolerated Dose (MTD) and
characterize the safety and pharmacokinetic (PK) profile of Tenalisib [1].

e Dosing: Tenalisib was administered orally in 28-day cycles. The dose escalation phase tested 200,
400, and 800 mg twice daily (BID) under fasting and fed conditions to assess the MTD [1].

e DLT Evaluation: Dose-Limiting Toxicities (DLTs) were assessed during the first 28-day cycle.
Hematological DLTs included Grade 4 neutropenia >7 days or Grade >3 febrile neutropenia. Non-
hematological DLTs included Grade >3 toxicities, with specific exceptions for manageable events like
diarrhea/nausea, and transaminase elevations that did not resolve to <Grade 1 within 7 days [1].

¢ PK Sampling: Intensive PK sampling was performed on Day 1 of Cycles 1 and 2. Parameters like
maximum plasma concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC) were
calculated [1].

2. Efficacy and Biomarker Analysis

¢ Response Assessment: Tumor response was evaluated using standardized criteria. For PTCL, the
Lugano Classification was used, while for CTCL, the global response score was applied, which
integrates skin, lymph node, and visceral organ assessments [4] [5].

e Biomarker Analysis: In the monotherapy study, tumor biopsies from responding patients were
analyzed via immunohistochemistry (IHC). A marked downregulation of biomarkers including CD30,
IL-31, and IL-32a was observed, suggesting a potential mechanism for the anti-tumor immune
response [1].

Safety and Tolerability Profile

The safety profile of Tenalisib is a critical consideration for clinical development.

¢ Monotherapy: The most frequently reported treatment-emergent adverse events (TEAES) were
fatigue (45%). The most common drug-related TEAE was transaminase elevation (33%), which
was also the most frequent Grade =3 related TEAE (21%). Two DLTs occurred in the 800 mg fed
cohort, leading to the establishment of 800 mg BID under fasting conditions as the MTD [1].

e Combination with Romidepsin: The most common any-grade TEAESs (reported in >15% of patients)
included nausea, thrombocytopenia, increased AST/ALT, decreased appetite, neutropenia,
vomiting, fatigue, anemia, dysgeusia, weight loss, diarrhea, and hypokalemia. Grade >3 related
TEAES were reported in 69.7% of patients, reflecting the expected increased toxicity with combination
therapy. Importantly, no DLTs were reported during the dose escalation of the combination, and co-
administration did not significantly alter the pharmacokinetics of romidepsin [4] [5].

Future Directions and Conclusions
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The data demonstrates that Tenmalisib is a promising therapeutic agent for relapsed/refractory T-cell
lymphomas. Its acceptable safety profile and single-agent efficacy, coupled with the markedly improved

ORR when combined with romidepsin, strongly support its continued clinical development [1] [4] [5].

Future research directions include:

e Confirming the efficacy of the Tenalisib-romidepsin combination in larger, randomized trials.

e Exploring combinations with other novel agents or standard therapies.

e Further validating the identified biomarkers (CD30, IL-31, IL-320) to potentially identify patient
subgroups most likely to benefit from Tenalisib therapy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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